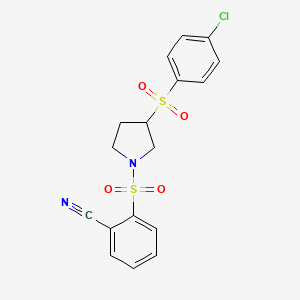

2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile is a useful research compound. Its molecular formula is C17H15ClN2O4S2 and its molecular weight is 410.89. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The chemical compound 2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile plays a crucial role in the synthesis of various heterocyclic and aromatic compounds. It is instrumental in creating pyrrolidines, a process that mimics a 1,3-dipolar cycloaddition but proceeds through distinct steps involving γ-chlorocarbanions reacting with electron-deficient formal imines to produce substituted pyrrolidines (Mąkosza & Judka, 2005). Additionally, it facilitates the synthesis of transparent aromatic polyimides with high refractive indices, showcasing its utility in material science for creating compounds with specific optical properties (Tapaswi et al., 2015).

Application in Crystal Structure Analysis and Molecular Interactions

The compound is also pivotal in exploring molecular interactions and crystal structures, as evident in studies involving aminopyrimidine sulfonate/carboxylate interactions. These studies provide insights into the hydrogen-bonded bimolecular ring motifs, R22(8), highlighting the compound's role in understanding molecular assembly and interactions (Balasubramani et al., 2007).

Photophysical Properties and Frontier Orbitals

Research on α,β-unsaturated acrylonitrile derivatives, featuring electron-donor moieties, demonstrates the compound's significance in studying photophysical properties and frontier orbitals. Such studies are crucial for developing organic electronic devices, as they delve into the effects of molecular structure and solvent polarity on self-assembly behaviors and electronic properties (Percino et al., 2016).

Catalytic and Synthetic Applications

Further applications are seen in catalysis and synthesis, where compounds like this compound are essential. For example, methyloxorhenium(V) complexes with tridentate ligands demonstrate the compound's role in oxidation reactions, contributing to the understanding of catalytic processes and reaction mechanisms (Shan et al., 2003).

Wirkmechanismus

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring can interact with various biological targets, but the specific target would depend on the other functional groups present in the molecule .

Mode of Action

The mode of action would depend on the specific target of the compound. Generally, the compound could interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds containing a pyrrolidine ring have been found to interact with a variety of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the specific biological system it interacts with. Pyrrolidine derivatives are known to have good bioavailability due to their ability to form hydrogen bonds with biological molecules .

Result of Action

The molecular and cellular effects of the compound would depend on its specific target and mode of action. These effects could range from changes in cellular signaling pathways to alterations in cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of the environment, as this could influence the protonation state of the compound .

Biochemische Analyse

Biochemical Properties

2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form stable complexes with specific enzymes, thereby influencing their activity. For instance, it has been observed to interact with metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix components . These interactions are typically characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-compound complex and modulate the enzyme’s activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes involved in cell growth and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions . These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or extreme pH levels . Long-term exposure to the compound in in vitro or in vivo studies has revealed that it can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for long-term biochemical modulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects by modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, the compound can induce toxic effects, such as oxidative stress and apoptosis, due to its interaction with critical cellular components. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, it can inhibit the activity of enzymes involved in the glycolytic pathway, leading to changes in metabolite levels and energy production. Additionally, the compound can interact with cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD), further influencing metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, which facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues can influence its biochemical effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it can be localized to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Alternatively, it can be targeted to the mitochondria, where it influences metabolic processes and energy production. The compound’s subcellular localization is essential for its role in biochemical modulation and therapeutic applications.

Eigenschaften

IUPAC Name |

2-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4S2/c18-14-5-7-15(8-6-14)25(21,22)16-9-10-20(12-16)26(23,24)17-4-2-1-3-13(17)11-19/h1-8,16H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPHENQVBGXSKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2517000.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2517005.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517007.png)

![5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2517011.png)

![ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517012.png)

![N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2517019.png)

![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2517020.png)